molecular formula C10H18Cl2N4O B13254185 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride

3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride

Cat. No.: B13254185
M. Wt: 281.18 g/mol
InChI Key: JRIAIMDDFSRLEF-UHFFFAOYSA-N
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Description

3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a methoxypyrrolidinyl group, and a triazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the cyclopropyl group, and the attachment of the methoxypyrrolidinyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient, cost-effective, and environmentally friendly. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-oxadiazole
  • 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride exhibits unique properties due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for various applications.

Properties

Molecular Formula

C10H18Cl2N4O

Molecular Weight

281.18 g/mol

IUPAC Name

3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole;dihydrochloride

InChI

InChI=1S/C10H16N4O.2ClH/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H

InChI Key

JRIAIMDDFSRLEF-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)C2=NC(=NN2)C3CC3.Cl.Cl

Origin of Product

United States

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